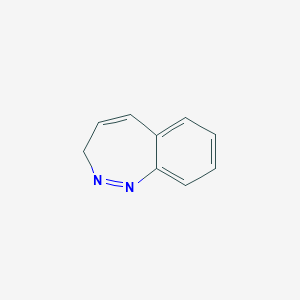
3H-1,2-Benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in clinical practice for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects . The core structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring containing two nitrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2-Benzodiazepine can be achieved through various methods. One common approach involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyst and Cp2TiCl2/m-phthalic acid/ethanol as the catalytic system . Another method involves the one-pot synthesis of benzodiazepines from azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow platforms for the synthesis of benzodiazepines has been reported, which allows for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-1,2-Benzodiazepine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the thermal elimination of nitrogen, leading to the formation of diradical and carbene intermediates.
Photochemical Reactions: These reactions involve photoisomerization to form dihydroisoindoles.
Common Reagents and Conditions:
Thermolysis: Typically conducted in the gas phase or in solution, depending on the desired reaction pathway.
Photochemical Reactions: Conducted under irradiation with a high-pressure mercury lamp in the presence of sodium methoxide.
Major Products:
Thermolysis: Formation of diradical and carbene intermediates.
Photochemical Reactions: Formation of dihydroisoindoles.
Applications De Recherche Scientifique
3H-1,2-Benzodiazepine has a wide range of applications in scientific research, including:
Mécanisme D'action
3H-1,2-Benzodiazepine exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of the compound . The binding of this compound to the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability .
Comparaison Avec Des Composés Similaires
1,4-Benzodiazepines: These compounds share a similar core structure but differ in the position and type of substituents attached to the benzene and diazepine rings.
5H-1,4-Benzodiazepines: These compounds are tautomers of 3H-1,2-Benzodiazepine and exhibit different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the types of reactions it undergoes, such as thermolysis and photochemical reactions. Its ability to form diradical and carbene intermediates during thermolysis sets it apart from other benzodiazepines .
Propriétés
Numéro CAS |
55379-61-8 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6H,7H2 |
Clé InChI |
GMSQLQURORXIQR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)


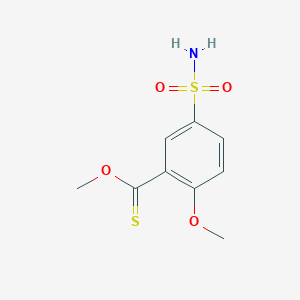

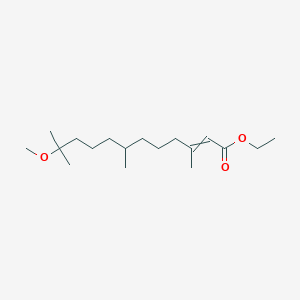
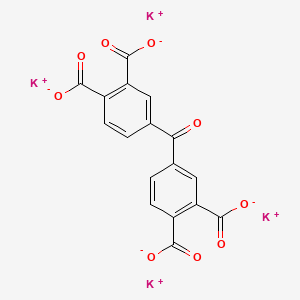
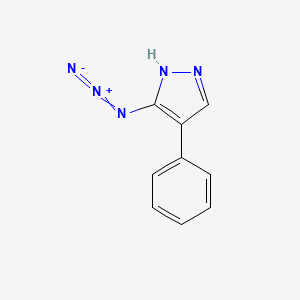

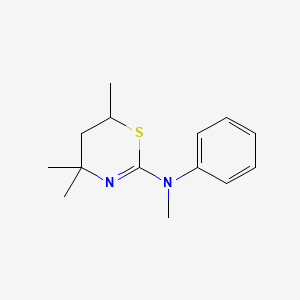
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)
